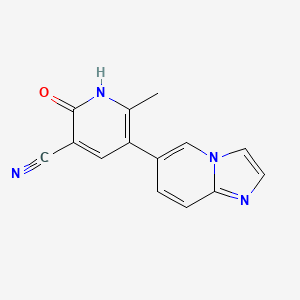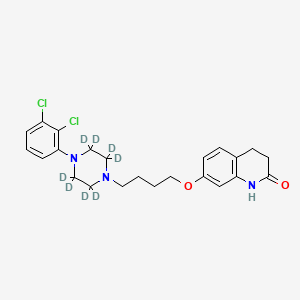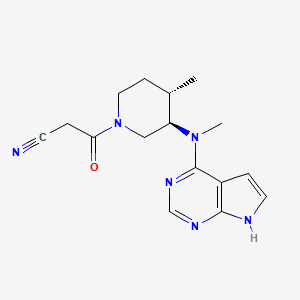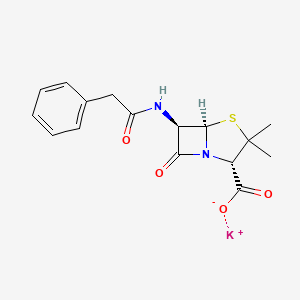
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-IBP has several scientific research applications, including:
Cancer Research: It is used to study the migration and proliferation of cancer cells, particularly glioblastoma and non-small cell lung cancer cells.
Neurological Studies: 4-IBP is employed to investigate the modulation of serotonergic neurotransmission and its effects on neurological disorders.
Drug Sensitization: Research has shown that 4-IBP can sensitize cancer cells to cytotoxic drugs, enhancing their efficacy.
Receptor Studies: It is used to study the sigma-1 receptor’s role in various cellular processes and its potential as a therapeutic target.
Zukünftige Richtungen
The future directions for the study of “N-(1-benzylpiperidin-4-yl)-4-iodobenzamide” could involve further exploration of its synthesis, characterization, and potential biological activity. This could include the development of new synthetic routes, detailed structural analysis, and comprehensive biological testing .
Wirkmechanismus
4-IBP exerts its effects primarily through its interaction with the sigma-1 receptor. The sigma-1 receptor is involved in modulating various cellular processes, including calcium signaling, protein folding, and cell survival. By binding to this receptor, 4-IBP can influence these processes, leading to effects such as decreased cancer cell migration and increased sensitivity to cytotoxic drugs .
Biochemische Analyse
Biochemical Properties
4-IBP plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to bind selectively to sigma-1 receptors with high affinity (K_i = 1.7 nM) and exhibits selectivity over sigma-2 receptors (K_i = 25.2 nM) . This selective binding is essential for its biochemical activity, as sigma-1 receptors are involved in modulating cell signaling pathways, calcium homeostasis, and neuroprotection. Additionally, 4-IBP has been shown to inhibit the growth and migration of cancer cells, including PC3 prostate cancer and A549 non-small cell lung cancer cells .
Cellular Effects
The effects of 4-IBP on various types of cells and cellular processes are profound. In cancer cells, 4-IBP decreases cell migration and sensitizes them to cytotoxic insults from proapoptotic and proautophagic drugs . This compound also influences cell signaling pathways by modulating the activity of sigma-1 receptors, which play a role in calcium signaling and neuroprotection. Furthermore, 4-IBP has been observed to increase the firing of serotonergic neurons in the rat dorsal raphe nucleus, indicating its potential impact on neurotransmission .
Molecular Mechanism
At the molecular level, 4-IBP exerts its effects through binding interactions with sigma-1 receptors. This binding modulates the receptor’s activity, leading to changes in calcium homeostasis and cell signaling pathways. The inhibition of cancer cell migration by 4-IBP is attributed to its ability to interfere with the cytoskeletal dynamics and cell adhesion processes . Additionally, 4-IBP’s modulation of sigma-1 receptors influences gene expression related to cell survival and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-IBP have been studied over time to understand its stability, degradation, and long-term impact on cellular function. 4-IBP has demonstrated stability under various conditions, with a shelf life of up to four years when stored at -20°C . Long-term studies have shown that 4-IBP maintains its efficacy in inhibiting cancer cell migration and enhancing the sensitivity of cancer cells to cytotoxic drugs over extended periods .
Dosage Effects in Animal Models
The effects of 4-IBP vary with different dosages in animal models. At a dose of 2 mg/kg, 4-IBP has been shown to increase survival in a U373 MG mouse xenograft model . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications. Threshold effects have been observed, where lower doses are effective in modulating sigma-1 receptor activity without causing significant toxicity .
Metabolic Pathways
4-IBP is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism is primarily mediated by liver enzymes, which facilitate its biotransformation and elimination from the body. The metabolic flux and levels of metabolites are influenced by the activity of sigma-1 receptors, which play a role in regulating cellular metabolism and energy homeostasis .
Transport and Distribution
Within cells and tissues, 4-IBP is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as sigma-1 receptors on the endoplasmic reticulum and mitochondria . The distribution of 4-IBP is crucial for its pharmacological activity, as it ensures the compound reaches its intended targets and exerts its therapeutic effects.
Subcellular Localization
The subcellular localization of 4-IBP is primarily associated with sigma-1 receptors, which are found in the endoplasmic reticulum and mitochondria. This localization is essential for the compound’s activity, as it allows 4-IBP to modulate calcium signaling and neuroprotection at these sites . Additionally, post-translational modifications and targeting signals may direct 4-IBP to specific cellular compartments, enhancing its efficacy and specificity in modulating cellular functions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-IBP involves several steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Iodo Group: The iodo group is introduced via an iodination reaction, typically using iodine or an iodine-containing reagent.
Formation of the Benzamide Group: The benzamide group is formed by reacting the piperidine intermediate with a benzoyl chloride derivative under suitable conditions.
Industrial Production Methods
Industrial production of 4-IBP follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the intermediate compounds using industrial reactors.
Purification: The intermediates are purified using techniques such as crystallization or chromatography.
Final Assembly: The final compound is assembled through the reaction of purified intermediates under controlled conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-IBP undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on the piperidine ring or the benzamide group.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodo group or other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace the iodo group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiolates are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: A well-known sigma-1 receptor ligand used in antipsychotic treatments.
PD144418: Another sigma-1 receptor ligand with similar binding properties.
Uniqueness of 4-IBP
4-IBP is unique due to its high selectivity and affinity for the sigma-1 receptor, making it a valuable tool in research. Its ability to modulate cancer cell behavior and enhance drug sensitivity sets it apart from other sigma-1 receptor ligands .
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCSESNNDZLFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165969 | |
| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155798-12-2 | |
| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




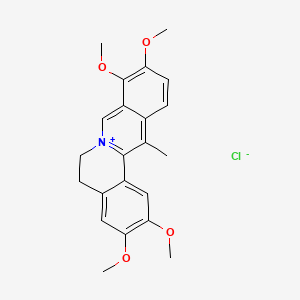

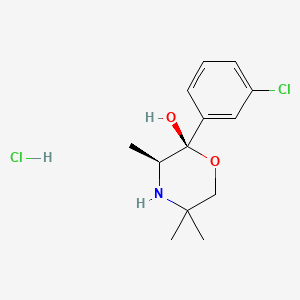
![4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B1662814.png)
